molecular formula C18H14N4O2S B2499760 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 891125-60-3

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2499760
CAS No.: 891125-60-3
M. Wt: 350.4
InChI Key: VHHCHVBSJLWVOD-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic heterocyclic compound designed for advanced pharmacological research, particularly in oncology. This molecule integrates a 1,3-benzothiazole core, a pharmacophore noted for its antitumor properties, with a 1,3,4-oxadiazole ring linked to a 2,5-dimethylphenyl group. The 1,3,4-oxadiazole scaffold is a recognized bioisostere for esters and amides, known to enhance a compound's lipophilicity and its ability to cross cell membranes, thereby improving bioavailability and interaction with biological targets . Structural analogs of this compound have demonstrated significant promise in scientific studies for their potent cytotoxic effects against a diverse panel of human cancer cell lines . The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation. Research on similar molecules suggests potential activity through the inhibition of tubulin polymerization, which disrupts microtubule formation and halts cell division during the G2/M phase of the cell cycle . Other potential mechanistic pathways include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are well-validated targets in anticancer drug discovery . The presence of the benzothiazole moiety further suggests the compound may exhibit selective activity against certain cancer cell types, a characteristic observed in other benzothiazole derivatives . This compound is supplied exclusively for research applications in chemical biology and drug discovery. It is intended for in vitro studies to investigate its mechanism of action, structure-activity relationships (SAR), and full pharmacological profile. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-10-3-4-11(2)13(7-10)17-21-22-18(24-17)20-16(23)12-5-6-14-15(8-12)25-9-19-14/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHCHVBSJLWVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the formation of the oxadiazole ring followed by its coupling with the benzothiazole moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. This is followed by a coupling reaction with benzothiazole derivatives using appropriate coupling agents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and benzothiazole group undergo oxidation under strong oxidizing conditions. Key reactions include:

Reagent Conditions Product Mechanistic Insight
Potassium permanganateAcidic, 60–80°CSulfoxide derivativesOxygen insertion at sulfur in benzothiazole
Hydrogen peroxideNeutral, RTOxadiazole N-oxidesElectrophilic attack on oxadiazole nitrogen

For example, oxidation with KMnO₄ selectively modifies the benzothiazole sulfur, yielding sulfoxides, while H₂O₂ targets the oxadiazole ring to form N-oxide derivatives .

Reduction Reactions

Reduction primarily affects the oxadiazole ring and nitro groups (if present in analogs):

Reagent Conditions Product Application
Sodium borohydrideEthanol, refluxAmine derivativesPrecursor for bioactive molecule synthesis
Lithium aluminum hydrideDry THF, 0°CThiol intermediatesFunctionalization for material science

Reduction with NaBH₄ cleaves the oxadiazole ring, producing amines, while LiAlH₄ generates thiols via sulfur reduction in benzothiazole .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and heteroatoms:

Electrophilic Substitution

Reagent Position Modified Product
Bromine (Br₂)Benzothiazole C-22-Bromo-benzothiazole derivative
Nitration (HNO₃/H₂SO₄)Oxadiazole aryl groupNitro-substituted oxadiazole

Nucleophilic Substitution

Reagent Site Product
Ammonia (NH₃)Oxadiazole C-55-Amino-oxadiazole analog
Hydroxide (OH⁻)Benzothiazole C-6Carboxylic acid derivative

Substitution reactions enable functional group diversification, critical for structure-activity relationship studies .

Hydrolysis Reactions

Controlled hydrolysis alters the oxadiazole and amide bonds:

Conditions Product Significance
Acidic (HCl, 100°C)Benzothiazole-6-carboxylic acidIntermediate for prodrug synthesis
Basic (NaOH, 80°C)Hydrazine derivativesLinkers for polymer chemistry

Hydrolysis under acidic conditions cleaves the amide bond, while basic conditions break the oxadiazole ring .

Comparative Reactivity Insights

A comparative study of analogs highlights the influence of substituents:

Compound Reactivity Trend Key Observation
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamideFaster electrophilic substitutionElectron-donating groups enhance ring activation
N-[5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-yl] analogsHigher oxidative stabilityElectron-withdrawing groups stabilize oxadiazole

Mechanistic Pathways

  • Oxadiazole Ring Opening : Initiated by nucleophilic attack at C-2, leading to ring cleavage and formation of hydrazine intermediates .

  • Benzothiazole Functionalization : Radical intermediates dominate sulfur-centered reactions, as shown in ESR studies.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit promising antimicrobial properties. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has been studied for its potential as an antimicrobial agent. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar efficacy .

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxic effects on glioblastoma cell lines by damaging DNA and promoting cell death . Such mechanisms indicate the potential of this compound in cancer therapeutics.

Enzyme Inhibition
this compound has also been explored as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in disease pathways. This interaction can modulate enzyme activity and has implications for drug design targeting various diseases .

Materials Science

Fluorescent Materials
The unique structural characteristics of this compound make it suitable for applications in materials science. The compound can be used as a building block for synthesizing fluorescent materials. Research indicates that oxadiazole derivatives can exhibit strong fluorescence properties when incorporated into polymer matrices .

Conductive Polymers
This compound's ability to enhance the conductivity of polymers is another area of interest. By integrating this compound into polymer formulations, researchers have developed materials with improved electronic properties suitable for applications in organic electronics .

Biological Research

Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in biological systems. Studies suggest that the compound interacts with specific receptors or enzymes within cells to exert its biological effects. This interaction is key to elucidating its therapeutic potential and optimizing its use in drug development .

Case Study: Anticancer Activity
A specific study involving a related oxadiazole derivative demonstrated significant anticancer activity against glioblastoma cells. The synthesized compounds were tested for cytotoxicity and showed promising results in inducing apoptosis through DNA damage mechanisms . This highlights the potential of this compound as a lead compound for further development in cancer treatment.

Summary Table of Applications

Field Application Evidence/Case Study
Medicinal ChemistryAntimicrobial activityPotential efficacy against bacterial strains
Anticancer propertiesInduces apoptosis in glioblastoma cells
Enzyme inhibitionModulates enzyme activity relevant to disease pathways
Materials ScienceFluorescent materialsExhibits strong fluorescence when incorporated into polymers
Conductive polymersEnhances conductivity in polymer formulations
Biological ResearchMechanistic studiesInteracts with specific molecular targets

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a 1,3,4-oxadiazole scaffold with the following analogs but differs in substituents and appended moieties:

Compound Name / ID Substituents on Oxadiazole Carboxamide-Linked Group Key Structural Features
Target Compound 2,5-Dimethylphenyl 1,3-Benzothiazole-6-carboxamide Bicyclic benzothiazole enhances aromaticity; methyl groups may improve lipophilicity.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) 2,5-Dimethylphenyl Propanamide + thiazole Flexible sulfanyl-propanamide linker; thiazole moiety introduces hydrogen-bonding sites.
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 2,5-Dichlorophenyl 2,3-Dihydrobenzodioxine Chlorine substituents increase electronegativity; benzodioxine offers oxygen-rich ring.

Physical Properties

Comparative data for melting points, molecular weights, and formulas are summarized below:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C19H16N4O2S* ~372 (theoretical) Not reported
7f C17H19N5O2S2 389 169–170
N-[5-(2,5-Dichlorophenyl)-...-benzodioxine-6-carboxamide C18H13Cl2N3O4 418.2 Not reported

*Theoretical formula calculated based on structural analysis.

  • Key Observations: The target compound’s benzothiazole group likely increases molecular weight compared to 7f’s thiazole-propanamide system. Chlorine substituents in the dichlorophenyl analog contribute to higher molecular weight and lipophilicity vs. methyl groups in the target compound.

Spectroscopic and Analytical Data

  • IR/NMR Trends :
    • The benzothiazole’s C=S stretch (~600–700 cm⁻¹ in IR) and aromatic proton signals (δ 7.5–8.5 ppm in ¹H NMR) would distinguish it from 7f’s aliphatic propanamide protons or the dichlorophenyl analog’s benzodioxine oxygen environment .
    • Methyl groups in the target compound and 7f would produce characteristic triplet signals (~δ 2.3–2.6 ppm) in ¹H NMR .

Research Findings

  • Synthetic Characterization : Compounds like 7f and the dichlorophenyl analog were validated via EI-MS, IR, and NMR, confirming structural integrity . The target compound would likely require similar analytical workflows.
  • Bioactivity Implications :
    • Methyl groups (target compound, 7f) may enhance membrane permeability vs. chlorine’s electronic effects (dichlorophenyl analog).
    • Benzothiazole’s planar structure could improve target binding affinity compared to benzodioxine or thiazole systems, though experimental data are needed.

Notes

  • Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and pharmacodynamic profiles relative to its analogs.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial effects, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and a benzothiazole moiety, contributing to its biological activity. The molecular formula is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of approximately 332.36 g/mol. Its structure can be represented as follows:

N 5 2 5 dimethylphenyl 1 3 4 oxadiazol 2 yl 1 3 benzothiazole 6 carboxamide\text{N 5 2 5 dimethylphenyl 1 3 4 oxadiazol 2 yl 1 3 benzothiazole 6 carboxamide}

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cells at sub-micromolar concentrations .
  • Mechanism of Action : The mechanism involves the disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways. Flow cytometry assays have indicated that the compound can arrest the cell cycle at the G0-G1 phase, leading to increased apoptotic markers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is effective at low concentrations .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A comparative analysis was conducted on the cytotoxic effects of this compound against MCF-7 and U-937 cell lines. Results indicated IC50 values of 0.65 µM for MCF-7 and 0.75 µM for U-937 cells, demonstrating its potent anticancer activity .
  • Antibacterial Efficacy : In a study evaluating various oxadiazole derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics, with MIC values lower than 10 µg/mL against tested pathogens .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-70.65 µM
U-9370.75 µM
AntibacterialStaphylococcus aureus<10 µg/mL
Escherichia coli<10 µg/mL

Q & A

Q. What in vivo models are appropriate for assessing therapeutic efficacy and toxicity?

  • Methodological Answer :
  • Xenograft models : Implant human cancer cells (e.g., MDA-MB-231) in nude mice; monitor tumor volume after compound administration (50 mg/kg, i.p.).
  • Toxicity screening : Measure ALT/AST levels for hepatotoxicity and body weight changes.
  • Pharmacodynamics : Use immunohistochemistry to assess target modulation (e.g., Ki-67 reduction) .

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